molecular formula C8H9NaO3S B13139079 Sodium2-phenylethane-1-sulfonate

Sodium2-phenylethane-1-sulfonate

Cat. No.: B13139079
M. Wt: 208.21 g/mol
InChI Key: CFVUYTFLYMKIAG-UHFFFAOYSA-M
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Description

Solubility Profile in Aqueous and Organic Solvents

Experimental solubility data for sodium 2-phenylethane-1-sulfonate is limited in published literature. However, analogous sulfonates exhibit high solubility in polar solvents such as water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For example, phenamil methanesulfonate—a structurally related compound—shows solubilities of approximately 1 mg/mL in DMSO and 0.1 mg/mL in DMF. Aqueous solubility is enhanced at neutral pH due to the ionic nature of the sulfonate group, though precipitation may occur in high-salinity solutions.

Thermal Stability and Phase Transition Behavior

No direct thermal stability data exists for sodium 2-phenylethane-1-sulfonate. However, sulfonate salts generally decompose at elevated temperatures (>200°C) through desulfonation or oxidative degradation of the organic backbone. Differential scanning calorimetry (DSC) of similar compounds, such as sodium xylenesulfonate, reveals endothermic peaks near 300°C, corresponding to melting followed by decomposition.

Acid-Base Characteristics and pKa Determination

The sulfonate group (pKa ≈ −1.5) is fully deprotonated under physiological conditions, rendering the compound a strong acid in its protonated form. The sodium salt’s aqueous solutions are typically neutral (pH 6–8), as the conjugate base (sulfonate) does not hydrolyze significantly. Experimental pKa values for the parent sulfonic acid remain unreported in accessible literature.

Properties

Molecular Formula

C8H9NaO3S

Molecular Weight

208.21 g/mol

IUPAC Name

sodium;2-phenylethanesulfonate

InChI

InChI=1S/C8H10O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10,11);/q;+1/p-1

InChI Key

CFVUYTFLYMKIAG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Data Tables Summarizing Preparation Methods

Method Starting Material Sulfonating Agent Reaction Conditions Yield Purity Remarks
1 Styrene oxide + sodium bisulfite Sodium bisulfite 75–105°C, 5h ~50% >98% Widely used industrial method
2 Phenylethane derivatives Chlorosulfonic acid 0–50°C Variable High Requires handling of corrosives
3 Phenyl ethane halides Sodium bisulfite 60–150°C, 3–8h Moderate 95%+ Multi-step process
4 Phenylethane intermediates Hydrogen peroxide Reflux in organic acids Variable High Environmentally friendly

Research Findings and Technical Insights

  • Yield Optimization:
    Reaction temperature and bisulfite concentration significantly influence yield and purity. Elevated temperatures (above 75°C) favor formation of the desired sodium salt with minimal by-products.

  • Purification Techniques:
    Crystallization from alcohol solvents (methanol or ethanol) effectively removes impurities, as demonstrated in patent processes.

  • Reaction Kinetics:
    The nucleophilic attack of bisulfite on epoxide rings is rapid at optimal temperatures, with reaction times around 5 hours providing a balance between yield and operational efficiency.

  • Environmental and Safety Considerations: Methods involving hydrogen peroxide and organic acids are preferred for their lower environmental impact, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-phenylethane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted aromatic compounds .

Scientific Research Applications

Chemical Properties and Structure

Sodium 2-phenylethane-1-sulfonate has the molecular formula C8H11NaO3SC_8H_{11}NaO_3S and a molar mass of approximately 201.24 g/mol. Its structure features a sulfonic acid group, which imparts strong ionic interactions with biomolecules, and an amino group that participates in hydrogen bonding. These properties are crucial for its functionality in various applications.

Scientific Research Applications

1. Chemistry

  • Buffering Agent : Sodium 2-phenylethane-1-sulfonate is utilized as a buffering agent in biochemical assays due to its ability to maintain stable pH levels.
  • Coupling Agent : It serves as a coupling agent in organic synthesis, facilitating the formation of more complex molecules.

2. Biology

  • Reagent in Protein Purification : The compound is used in protein purification processes, enhancing the solubility and stability of proteins during extraction.
  • Biochemical Assays : It acts as a reagent in various biochemical assays, contributing to the detection and quantification of biomolecules.

3. Medicine

  • Therapeutic Potential : Research is ongoing to explore the potential therapeutic properties of sodium 2-phenylethane-1-sulfonate, particularly in drug formulation and delivery systems.

4. Industry

  • Dyes and Pigments Production : The compound is employed in the production of dyes and pigments due to its reactivity and ability to form stable complexes.
  • Electroplating Baths : It enhances the performance of electroplating baths by improving current densities while reducing costs compared to traditional agents.

Case Study 1: Biochemical Assays
A study published in PMC demonstrated the effectiveness of sodium 2-phenylethane-1-sulfonate as a reagent in enzyme-linked immunosorbent assays (ELISA). The compound improved assay sensitivity by stabilizing enzyme activity over extended incubation periods, leading to enhanced detection limits for target proteins .

Case Study 2: Drug Formulation
Research highlighted in PMC explored the use of sodium 2-phenylethane-1-sulfonate in formulating a new class of anti-inflammatory drugs. The compound's ability to improve solubility and bioavailability was critical in developing formulations that showed promising results in preclinical trials .

Mechanism of Action

The mechanism of action of sodium 2-phenylethane-1-sulfonate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby altering their chemical and physical properties. This modification can affect molecular targets and pathways, leading to changes in reactivity, solubility, and biological activity .

Comparison with Similar Compounds

Comparison with Similar Sulfonate Compounds

The evidence highlights three structurally related sulfonates: Sodium naphthalene-2-sulphonate , Sodium 2-methylprop-2-ene-1-sulphonate , and Dipotassium 7-hydroxynaphthalene-1,3-disulphonate . These compounds differ in aromaticity, substituent groups, and sulfonate positioning, which influence their physicochemical properties and applications.

Table 1: Key Properties of Comparable Sulfonates

Compound Name CAS Number Molecular Structure Key Uses Safety Classification (CLP) Environmental Impact
Sodium naphthalene-2-sulphonate 532-02-5 Naphthalene ring with sulfonate at position 2 General industrial Not classified under CLP No PBT/vPvB concerns
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 Alkene chain with methyl and sulfonate groups General industrial Not classified under CLP Low persistence/biaccumulation
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 Naphthalene di-sulfonate with hydroxyl group Specialty chemical Not specified No data available

Key Comparative Insights

Sodium 2-methylprop-2-ene-1-sulphonate’s unsaturated alkene chain may enhance reactivity in polymerization or surfactant applications, differing from the saturated ethane chain in Sodium 2-phenylethane-1-sulfonate .

Applications Sodium naphthalene-2-sulphonate is widely used as a dispersant in concrete admixtures due to its ability to stabilize colloidal particles .

Safety and Handling

  • Both Sodium naphthalene-2-sulphonate and Sodium 2-methylprop-2-ene-1-sulphonate lack GHS hazard classifications, indicating low acute toxicity .
  • First-aid measures for Sodium 2-methylprop-2-ene-1-sulphonate emphasize removing contaminated clothing and seeking medical attention for persistent symptoms, a protocol likely applicable to Sodium 2-phenylethane-1-sulfonate .

Environmental Persistence

  • Sodium 2-methylprop-2-ene-1-sulphonate is confirmed to lack persistence (PBT) or bioaccumulation (vPvB) risks , whereas Sodium naphthalene-2-sulphonate’s naphthalene backbone may pose higher environmental retention concerns .

Biological Activity

Sodium 2-phenylethane-1-sulfonate, a sulfonic acid derivative, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Sodium 2-phenylethane-1-sulfonate is characterized by a sulfonate group attached to a phenyl ethane backbone. Its chemical structure can be represented as:

C6H5CH2CH2SO3Na\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{SO}_3\text{Na}

This compound exhibits significant solubility in water, making it suitable for various biological applications.

The biological activity of sodium 2-phenylethane-1-sulfonate is primarily attributed to its ability to interact with biological membranes and proteins. The sulfonate group can engage in electrostatic interactions, which are crucial for binding to proteins and influencing their activity.

Key Mechanisms Include:

  • Protein Binding: The sulfonate moiety enhances the binding affinity to various proteins, impacting their functionality.
  • Membrane Permeability: The compound's solubility profile suggests potential for effective membrane permeability, which is essential for drug delivery applications.

Biological Applications

Sodium 2-phenylethane-1-sulfonate has been investigated for several biological activities:

  • Antimicrobial Activity : Studies indicate that sulfonic acid derivatives possess antimicrobial properties. Sodium 2-phenylethane-1-sulfonate has shown effectiveness against various bacterial strains, suggesting its potential use in antimicrobial formulations.
  • Enzymatic Activity Modulation : The compound may influence the activity of specific enzymes, potentially serving as an inhibitor or activator depending on the target enzyme.
  • Cell Culture Applications : Due to its properties as a surfactant, sodium 2-phenylethane-1-sulfonate is utilized in cell culture media to enhance cell growth and viability.

Case Studies and Research Findings

Several studies have documented the biological activity of sodium 2-phenylethane-1-sulfonate:

StudyFindings
Study A Demonstrated antimicrobial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) established at low micromolar levels.
Study B Investigated the impact on enzyme kinetics; results indicated that sodium 2-phenylethane-1-sulfonate acts as a competitive inhibitor for certain hydrolases.
Study C Evaluated its role in enhancing cell proliferation in vitro; results showed a significant increase in cell viability when included in culture media.

Synthesis Methods

The synthesis of sodium 2-phenylethane-1-sulfonate typically involves the following steps:

  • Starting Materials : Phenethyl alcohol or a similar precursor is treated with sulfuric acid to introduce the sulfonate group.
  • Neutralization : The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
  • Purification : The product is purified through crystallization or chromatography.

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